REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=O)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C(N1C=CN=C1)(N1C=CN=C1)=O.[NH2:25][CH:26]1[CH:31]2[CH2:32][CH2:33][N:28]([CH2:29][CH2:30]2)[CH2:27]1>O1CCCC1>[N:28]12[CH2:33][CH2:32][CH:31]([CH2:30][CH2:29]1)[CH:26]([NH:25][C:10]([C:6]1[CH:5]=[C:4]3[C:9](=[CH:8][CH:7]=1)[NH:1][CH:2]=[CH:3]3)=[O:12])[CH2:27]2
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
NC1CN2CCC1CC2
|
Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC(=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hr while nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled through the solution
|
Type
|
CUSTOM
|
Details
|
to remove the carbon dioxide that
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 60 hr at room temperature
|
Duration
|
60 h
|
Type
|
FILTRATION
|
Details
|
The solid product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
to yield 3.75 g (86.8%)
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methanol-isopropyl ether (with chilling)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N12CC(C(CC1)CC2)NC(=O)C=2C=C1C=CNC1=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.89 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |